molecular formula C20H18N2O4S2 B2873685 N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 313960-60-0

N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2873685
CAS No.: 313960-60-0
M. Wt: 414.49
InChI Key: UAPQBDMDGQDOQX-SFQUDFHCSA-N
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Description

The compound N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a 1,3-thiazolidin-4-one derivative characterized by:

  • A 4-methoxyphenylmethylidene group at position 5 of the thiazolidinone ring.
  • A sulfanylidene (C=S) moiety at position 2.
  • A propanamide side chain linked to a 4-hydroxyphenyl group.

The E-configuration of the exocyclic double bond (5E) and the electron-donating 4-methoxy and 4-hydroxy substituents likely influence its electronic properties and binding interactions.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S2/c1-26-16-8-2-13(3-9-16)12-17-19(25)22(20(27)28-17)11-10-18(24)21-14-4-6-15(23)7-5-14/h2-9,12,23H,10-11H2,1H3,(H,21,24)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPQBDMDGQDOQX-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound combines a hydroxyphenyl moiety with a thiazolidinone core, which is known for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O4S2C_{20}H_{18}N_{2}O_{4}S_{2} with a molecular weight of approximately 414.49 g/mol. The structure includes key functional groups that contribute to its biological activity:

  • Thiazolidinone core : Known for its role in anti-inflammatory and anticancer activities.
  • Hydroxy and methoxy substituents : These groups may enhance the compound's solubility and interaction with biological targets.

Anticancer Activity

Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study on various thiazolidinones reported that modifications at the C5 position of the thiazolidinone core can significantly influence their anticancer activity. For instance, compounds that induce cell cycle arrest in cancer cells have been documented .

In particular, This compound has shown promising results in various in vitro assays, leading to cell cycle arrest in the G0/G1 phase in certain cancer cell lines .

The mechanism through which this compound exerts its anticancer effects may involve:

  • Induction of Apoptosis : Thiazolidinones have been noted to trigger apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest : The compound has been shown to interfere with the normal progression of the cell cycle, particularly affecting G0/G1 and G2/M phases .
  • Inhibition of Tumor Growth : In vivo studies suggest that this compound can inhibit tumor growth by modulating pathways involved in cell proliferation and survival.

Summary of Case Studies

StudyFindings
Induced G0/G1 cell cycle arrest in B16F10 cells.
Highlighted modification at C5 position enhances pharmacological profiles.
Related compounds showed cytotoxicity and apoptosis induction in leukemia cells.

Scientific Research Applications

N-(4-hydroxyphenyl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a research compound with potential biological activities, particularly in medicinal chemistry. It is a thiazolidinone derivative, combining a hydroxyphenyl moiety with a thiazolidinone core. The purity of this compound is usually 95%, and it is suitable for many research applications.

Anticancer Activity

Thiazolidinone derivatives, including this compound, exhibit anticancer properties. Modifications at the C5 position of the thiazolidinone core can significantly influence their anticancer activity. This compound has demonstrated promising results in in vitro assays, inducing cell cycle arrest in the G0/G1 phase in certain cancer cell lines.

The potential mechanisms for its anticancer effects include:

  • Induction of Apoptosis: Thiazolidinones can trigger apoptosis in cancer cells through the activation of caspases.
  • Cell Cycle Arrest: The compound can interfere with the normal progression of the cell cycle, particularly affecting G0/G1 and G2/M phases.
  • Inhibition of Tumor Growth: In vivo studies suggest that this compound can inhibit tumor growth by modulating pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Impact of Substituents on Activity

  • Electron-Donating Groups : The 4-methoxy group in the target compound may enhance resonance stabilization and hydrogen bonding compared to 4-methyl () or thiophene () .
  • Hydroxyl Position: The 4-hydroxyphenyl group in the target compound vs.
  • Amide Chain Length : Propanamide (target) vs. acetamide () or butanamide () affects flexibility and target binding .

Isomerism and Stereoelectronic Effects

  • The E-isomer in the target compound likely adopts a planar conformation, optimizing π-π stacking with aromatic residues in biological targets. In contrast, Z-isomers (e.g., ) may exhibit steric hindrance .

Solubility and Pharmacokinetics

  • The morpholine substituent in is predicted to improve aqueous solubility due to its polar tertiary amine, whereas the 4-hydroxyphenyl in the target compound may reduce lipophilicity (predicted pKa ~9.53) .

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